A Technical Guide to the Physical and Chemical Properties of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate
A Technical Guide to the Physical and Chemical Properties of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Identification
Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a synthetic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its molecular architecture is characterized by three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a central cyclobutyl scaffold, and a 4-cyanophenyl moiety. The Boc group makes it a stable, yet readily deprotectable, amine precursor, a cornerstone of modern peptide synthesis and small molecule drug development.[1][2] The rigid cyclobutyl ring serves as a bioisostere for other cyclic or acyclic structures, offering a unique vector in three-dimensional space for probing molecular interactions. Finally, the cyanophenyl group is a common pharmacophore found in numerous therapeutic agents, often acting as a hydrogen bond acceptor or a metabolic blocking group.
This guide provides a consolidated overview of the known physical, chemical, and computational properties of this compound, offering field-proven insights into its characterization, handling, and application.
1.1. Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate | [3][4] |
| CAS Number | 1032349-97-5 | [3][4] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 272.34 g/mol | [3][4] |
| Synonyms | tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate | [3][4] |
1.2. Chemical Structure
Caption: 2D Structure of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate.
Section 2: Core Physical and Chemical Properties
The physical properties of a compound are critical for its practical application in a laboratory setting, dictating everything from storage conditions to reaction solvent choice and purification strategy.
| Property | Value / Description | Significance & Experimental Insight |
| Appearance | Solid | The solid state is typical for a molecule of this size and polarity at standard temperature and pressure.[4] The color and crystallinity are key initial indicators of purity. |
| Density | 1.13 g/cm³ (calculated) | This calculated value suggests the compound is slightly denser than water.[4] Experimental determination via pycnometry would be required for confirmation. |
| Melting Point | Data not publicly available | The melting point is a crucial parameter for purity assessment. A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities. |
| Boiling Point | Data not publicly available | The compound is expected to decompose at high temperatures before reaching a boiling point at atmospheric pressure, which is common for complex organic molecules with multiple functional groups. |
| Solubility | No specific data available | Based on its structure (large nonpolar regions with polar carbamate and nitrile groups), it is predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water. |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | Refrigeration is recommended to minimize thermal degradation over time.[3][4] The carbamate linkage is susceptible to hydrolysis, making protection from atmospheric moisture essential for maintaining compound integrity. |
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a research chemical is paramount. A multi-technique approach is standard practice, providing orthogonal data points that build confidence in the material's quality.
Caption: Standard analytical workflow for compound identity and purity validation.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:
-
Aromatic Region (~7.5-7.8 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.
-
Cyclobutyl Protons (~1.8-2.5 ppm): A series of complex multiplets arising from the non-equivalent methylene protons of the cyclobutyl ring.
-
NH Proton (~5.0-6.0 ppm): A broad singlet for the carbamate N-H proton, which may be exchangeable with D₂O.
-
Tert-butyl Protons (~1.4 ppm): A sharp singlet integrating to 9 protons, a hallmark of the Boc-protecting group.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.[5] Expected signals include those for the nitrile carbon (~118 ppm), aromatic carbons, the carbamate carbonyl (~155 ppm), the quaternary carbons of the Boc group and cyclobutyl ring, and the aliphatic carbons.
3.2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. For this molecule (MW = 272.34), high-resolution mass spectrometry (HRMS) would be expected to find a molecular ion peak [M+H]⁺ at m/z 273.1603 or [M+Na]⁺ at m/z 295.1422, confirming the elemental composition C₁₆H₂₀N₂O₂.
3.3. Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to verify the presence of key functional groups.[6]
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbamate carbonyl.
Section 4: Computational Properties for Drug Discovery
Computational descriptors provide valuable in silico estimates of a molecule's physicochemical properties, which are often used to predict its pharmacokinetic profile in early-stage drug development.
| Descriptor | Calculated Value | Relevance in Drug Discovery |
| LogP (Octanol-Water Partition Coefficient) | 3.46 | This value indicates moderate lipophilicity ("greasiness").[3] It suggests the compound is likely to have good membrane permeability, a key factor for oral absorption and crossing the blood-brain barrier, but may also be prone to metabolic breakdown. |
| Topological Polar Surface Area (TPSA) | 62.12 Ų | TPSA is a predictor of a drug's transport properties.[3] A value below 90 Ų is generally associated with good cell permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carbamate and the nitrogen of the nitrile can accept hydrogen bonds.[3] This influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Donors | 1 | The N-H group of the carbamate is the sole hydrogen bond donor.[3] This property is critical for target recognition and binding affinity. |
| Rotatable Bonds | 2 | The low number of rotatable bonds suggests a relatively rigid conformation.[3] Molecular rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. |
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the long-term stability of the compound.
-
Hazard Identification: The compound is classified with the GHS hazard statement H372, indicating that it "Causes damage to organs through prolonged or repeated exposure".[4] The signal word is "Danger".[4]
-
Recommended Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage Protocol: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][4] The container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen, further preventing degradation. It is classified as a Combustible Solid (Storage Class Code 11).
Section 6: Illustrative Experimental Protocol
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The 4-cyanophenyl group contains a strong chromophore, making UV detection highly sensitive and appropriate for this compound. This protocol establishes a self-validating system for quantifying the purity of a given batch.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate.
-
Dissolve the sample in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Perform a 1:10 dilution of the stock solution with a 50:50 mixture of acetonitrile and water for the final analysis sample (0.1 mg/mL).
-
-
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
A purity level of ≥98% is typically required for use in drug discovery applications.
-
References
-
PubChem. (n.d.). Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[1-(4-cyanophenyl)-3-methyl-1-oxobutan-2-yl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(4-cyanophenyl)oxirane-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Yohannan-Nithya/b9f8f2b7a4c7c8e9d3e8e1f5d7a9c2b3d1e4c0d1]([Link]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate | 1032349-97-5 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
